4-Acetoxy-2,3,5,6-Tetrafluorbenzoyl

Übersicht

Beschreibung

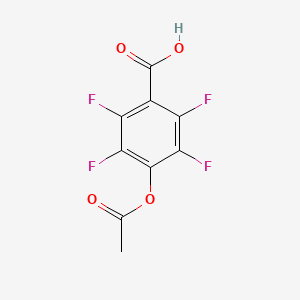

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C9H4F4O4 and a molecular weight of 252.12 g/mol This compound is characterized by the presence of four fluorine atoms and an acetoxy group attached to a benzoic acid core

Wissenschaftliche Forschungsanwendungen

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

Industry: Used in the development of advanced materials and coatings.

Vorbereitungsmethoden

The synthesis of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid typically involves the acetylation of 2,3,5,6-tetrafluorobenzoic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes.

Analyse Chemischer Reaktionen

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:

Hydrolysis: The acetoxy group can be hydrolyzed to yield 2,3,5,6-tetrafluorobenzoic acid.

Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding quinones or reduction to form alcohols.

Common reagents used in these reactions include bases (e.g., sodium hydroxide for hydrolysis), nucleophiles (e.g., amines for substitution), and oxidizing or reducing agents (e.g., potassium permanganate for oxidation).

Wirkmechanismus

The mechanism of action of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid involves its interaction with various molecular targets depending on the context of its use. In biological systems, the compound may interact with enzymes that process fluorinated substrates, affecting metabolic pathways. The acetoxy group can be hydrolyzed, releasing acetic acid and the corresponding fluorinated benzoic acid, which can further participate in biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid can be compared with other fluorinated benzoic acids such as:

2,3,5,6-Tetrafluorobenzoic acid: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

4-Amino-2,3,5,6-tetrafluorobenzoic acid: Contains an amino group instead of an acetoxy group, leading to different reactivity and applications.

4-Azido-2,3,5,6-tetrafluorobenzoic acid: Contains an azido group, which imparts unique properties for click chemistry applications.

The uniqueness of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid lies in its acetoxy group, which provides additional reactivity and potential for derivatization compared to its analogs.

Biologische Aktivität

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid is a fluorinated derivative of benzoic acid that has garnered attention for its biological activities. This compound is characterized by the presence of four fluorine atoms and an acetoxy group, which significantly influence its chemical properties and biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid can be represented as follows:

This structure indicates a high degree of fluorination, which typically enhances the lipophilicity and metabolic stability of organic compounds. The acetoxy group may also contribute to the compound's reactivity and ability to interact with biological targets.

Antibacterial Activity

Recent studies have demonstrated that 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid exhibits significant antibacterial properties against various pathogenic bacteria. The compound has been tested against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Escherichia coli

In vitro assays have shown that this compound and its derivatives possess potent antibacterial activity. For instance, a study indicated that derivatives containing electron-withdrawing groups like fluorine exhibited enhanced antibacterial effects compared to those with electron-donating groups .

Table 1: Antibacterial Activity of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic Acid

| Bacteria | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Pseudomonas aeruginosa | 18 | 16 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

The mechanism by which 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid exerts its antibacterial effects is not fully elucidated; however, it is suggested that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity due to its lipophilic nature. The presence of fluorine atoms likely enhances its ability to penetrate bacterial membranes .

Case Studies

Case Study 1: Efficacy Against Multi-Drug Resistant Strains

A recent investigation focused on the efficacy of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid against multi-drug resistant strains of Staphylococcus aureus. The study revealed that the compound was effective in inhibiting growth at concentrations lower than those required for traditional antibiotics like penicillin. This suggests potential for development as a novel therapeutic agent .

Case Study 2: Synergistic Effects with Other Antibiotics

Another study explored the synergistic effects of combining 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid with other antibiotics such as ciprofloxacin. Results indicated enhanced antibacterial activity when used in combination therapy against Pseudomonas aeruginosa, suggesting that this compound could be utilized to augment existing antibiotic treatments .

Eigenschaften

IUPAC Name |

4-acetyloxy-2,3,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4O4/c1-2(14)17-8-6(12)4(10)3(9(15)16)5(11)7(8)13/h1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGOHWGOTNDOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372187 | |

| Record name | 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83789-90-6 | |

| Record name | 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid in the synthesis of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid)?

A1: 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid serves as the precursor monomer in the synthesis of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) []. The acetoxy group (-OCOCH3) in the monomer is a protecting group for the hydroxyl group (-OH). During the polymerization process, this acetoxy group is removed, enabling the formation of the desired polymer. This method allows for controlled polymerization and the production of a polymer with specific properties.

Q2: How does the structure of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) influence its thermal properties compared to its non-fluorinated counterpart?

A2: The presence of fluorine atoms in Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) significantly impacts its thermal properties. Research indicates that the crystal/nematic phase transition temperature of this polymer is approximately 180°C lower than that of Poly(4-hydroxybenzoic acid), its non-fluorinated counterpart []. This difference in thermal behavior can be attributed to the high electronegativity and small atomic radius of fluorine, affecting intermolecular interactions within the polymer structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.